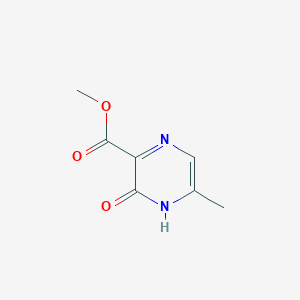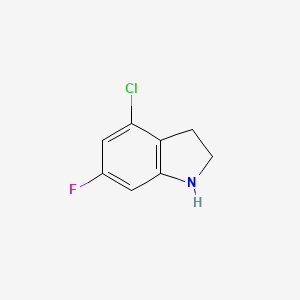
4-Chloro-6-fluoroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H3ClFNO2. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of both chlorine and fluorine atoms in the indoline ring makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of indoline derivatives. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been reported to yield fluorinated indole derivatives . This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent, with the reaction conducted under microwave irradiation at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of microwave irradiation and efficient catalysts like copper dipyridine dichloride can enhance the yield and reduce the reaction time, making the process more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield indole derivatives, while reduction reactions produce various reduced forms of indoline .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoroindoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity, selectivity, and biological activity. For example, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroindoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoroindoline: Lacks the chlorine atom, leading to differences in chemical and biological properties.
4-Chloro-6-fluoroindole: Similar structure but with different functional groups, resulting in distinct reactivity and applications.
Uniqueness
4-Chloro-6-fluoroindoline is unique due to the presence of both chlorine and fluorine atoms in the indoline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClFN |
|---|---|
Molekulargewicht |
171.60 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h3-4,11H,1-2H2 |
InChI-Schlüssel |
DGJOBSHFWPEVOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=CC(=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


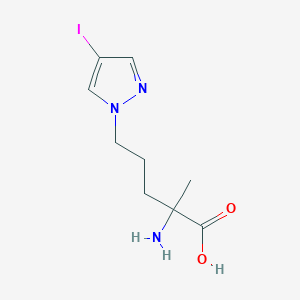
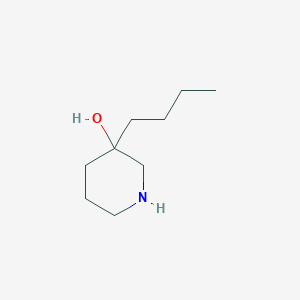
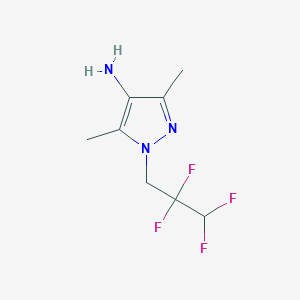
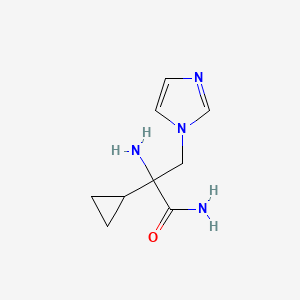




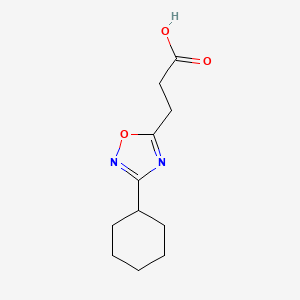
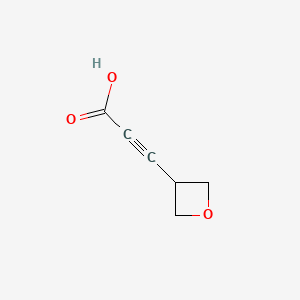
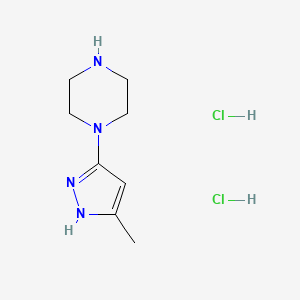
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)

